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Compound of Interest

Compound Name: Methyl Methanethiosulfonate-d3

CAS No.: 55800-37-8

Cat. No.: B584680

Get Quote

MMTS-d3 is the deuterated isotopologue of Methyl Methanethiosulfonate. Its primary function

is the rapid, selective, and reversible modification of sulfhydryl (-SH) groups on enzymes and

proteins[1].

Unlike traditional alkylating agents such as iodoacetamide (IAA) or N-ethylmaleimide (NEM),

which form irreversible covalent bonds, MMTS and MMTS-d3 react via a thiol-disulfide

exchange[2]. This forms a reversible dithiomethane linkage (-S-S-CD3), allowing researchers

to temporarily mask cysteines during complex workflows (e.g., Acyl-Biotin Exchange) and

subsequently unmask them using reducing agents like Dithiothreitol (DTT) or Tris(2-

carboxyethyl)phosphine (TCEP)[3].

The incorporation of three deuterium atoms in the thioether methyl group provides a precise

mass shift, making it an indispensable reagent for stable isotope labeling in quantitative

proteomics[4].

Table 1: Quantitative Properties of MMTS-d3
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Property Value
Causality / Analytical
Impact

Chemical Name
S-(Methyl-d3)

methanesulfonothioate

Deuteration is localized

exclusively to the transferred

methyl group.

CAS Number 55800-37-8
Regulatory and procurement

identifier[1].

Molecular Formula C2H3D3O2S2
Yields a +49 Da mass shift

upon reaction.

Molecular Weight 129.22 g/mol

Small footprint minimizes steric

hindrance during protein

digestion.

Target Residue Cysteine (Sulfhydryl)
Highly selective at

physiological pH (6.5–7.5).

Mass Shift (MMTS-d3) +49.01 Da (Heavy)
Distinct MS1 precursor mass

addition.

Mass Shift (MMTS) +46.00 Da (Light)

Used in tandem with the heavy

isotope for comparative

analysis.

Isotopic Δ Mass +3.01 Da per site

Enables precise multiplexed

quantification (Heavy vs. Light)

[4].

The Chemistry of Reversible S-Methylthiolation
The reaction between a protein thiol and MMTS-d3 is driven by nucleophilic attack. The thiolate

anion of the cysteine residue attacks the sulfenyl sulfur of MMTS-d3. This specific trajectory

cleaves the sulfur-sulfur bond of the reagent, releasing methanesulfinic acid as a leaving group

and yielding a deuterated mixed disulfide on the protein[3].
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Chemical mechanism of reversible cysteine S-methylthiolation by MMTS-d3.

Causality in Reaction Design: The compact size of the -S-CD3 addition (+49 Da) is a massive

advantage over bulky tags (like ICAT reagents). It ensures that the labeled protein remains in a

near-native conformation, which is why MMTS derivatives are frequently used to map pore-

lining regions of complex structures like the ryanodine receptor[1]. Furthermore, the small tag

minimizes the "deuterium isotope effect" during reverse-phase liquid chromatography (RP-LC),

ensuring that Heavy and Light labeled peptides co-elute precisely for accurate MS1 peak

integration.

Self-Validating Protocol: Isotope-Coded Cysteine
Profiling
To leverage MMTS-d3 for comparative proteomics (e.g., comparing healthy vs. diseased tissue

states), a robust, self-validating workflow is required. The following protocol utilizes TCEP for

reduction to prevent reagent scavenging, ensuring high labeling efficiency.
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Step-by-Step Methodology
Step 1: Protein Denaturation and Reduction

Action: Solubilize 100 µg of protein extract in a denaturing buffer (8M Urea, 50 mM HEPES,

pH 7.0). Add TCEP to a final concentration of 5 mM and incubate at 37°C for 30 minutes.

Causality: Denaturation exposes buried cysteines. TCEP is strictly chosen over DTT or β-

mercaptoethanol because TCEP is a phosphine-based reducer that does not contain free

thiols. If DTT were used, its thiols would aggressively scavenge the MMTS-d3, requiring an

intermediate desalting step that causes sample loss.

Step 2: Differential Isotopic Labeling

Action: To the "Control" sample, add Light MMTS (final concentration 20 mM). To the

"Treated" sample, add Heavy MMTS-d3 (final concentration 20 mM). Incubate at room

temperature for 30 minutes in the dark.

Causality: A pH of 7.0 is maintained to ensure the cysteine exists transiently as a reactive

thiolate anion while keeping primary amines (lysines) protonated, thus preventing off-target

amine alkylation.

Step 3: Validation Checkpoint (The Self-Validating System)

Action: Before proceeding, take a 2 µL aliquot and react it with Ellman’s Reagent (DTNB).

Causality: If the labeling is 100% complete, no free thiols will remain, and the solution will not

turn yellow (absorbance at 412 nm will be baseline). This validates the labeling efficiency

before committing expensive MS instrument time.

Step 4: Pooling, Digestion, and LC-MS/MS

Action: Quench the reaction with 50 mM DTT (to neutralize excess MMTS), pool the Control

and Treated samples in a 1:1 ratio, dilute the urea to <1M, and digest overnight with Trypsin.

Analyze via LC-MS/MS.

Causality: During MS1 analysis, every cysteine-containing peptide will appear as a doublet

separated by exactly 3.01 Da (or 1.5 Da for +2 charge states). The ratio of the peak areas
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directly quantifies the relative abundance of the protein between the two states[4].

Control Sample

Reduce (TCEP)

Treated Sample

MMTS (Light, +46 Da) MMTS-d3 (Heavy, +49 Da)

Pool 1:1 & Digest

LC-MS/MS Analysis

Quantify Δ3 Da Doublets
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Comparative quantitative proteomics workflow utilizing Light/Heavy MMTS isotopic

multiplexing.

Analytical Caveats and Troubleshooting
While MMTS-d3 is highly effective, researchers must navigate specific biochemical caveats to

maintain data integrity:

Concentration-Dependent Dimerization: At excessively high concentrations (e.g., >50 mM) or

prolonged incubation times, methanethiosulfonate groups can undergo side reactions

leading to label-dimerization rather than the desired protein linkage[5]. Strict adherence to

the 10–20 mM range and 30-minute incubation is required.

Reversibility Risks in Downstream Processing: Because the S-methylthiolation is

reversible[6], downstream buffers must be strictly devoid of reducing agents (like DTT or β-

ME) unless deliberately unmasking the cysteines (such as in the hydroxylamine cleavage

step of Acyl-Biotin Exchange workflows)[2].

Incomplete Reduction Artifacts: If the initial TCEP reduction is incomplete, native disulfide

bonds will remain intact and will not be labeled by MMTS-d3. This leads to false negatives in

cysteine quantification. The Ellman's reagent validation step is critical to rule out this artifact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pharmaffiliates.com [pharmaffiliates.com]

2. Deciphering protein long-chain S -acylation using mass spectrometry proteomics
strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00146C
[pubs.rsc.org]

3. documents.thermofisher.com [documents.thermofisher.com]

4. bocsci.com [bocsci.com]

5. Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group
Labeling of Cysteines in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

6. MMTS (Methyl Methanethiosulfonate) [mtoz-biolabs.com]

To cite this document: BenchChem. [Physicochemical Profiling and Mechanistic Causality].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b584680/docs#physicochemical-profiling-and-
mechanistic-causality]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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